Thieno[3,2-b]pyridine-3-carbaldehyde Thieno[3,2-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1369237-95-5
VCID: VC2971228
InChI: InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H
SMILES: C1=CC2=C(C(=CS2)C=O)N=C1
Molecular Formula: C8H5NOS
Molecular Weight: 163.2 g/mol

Thieno[3,2-b]pyridine-3-carbaldehyde

CAS No.: 1369237-95-5

Cat. No.: VC2971228

Molecular Formula: C8H5NOS

Molecular Weight: 163.2 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]pyridine-3-carbaldehyde - 1369237-95-5

Specification

CAS No. 1369237-95-5
Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
IUPAC Name thieno[3,2-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H
Standard InChI Key PCQRBOLKGFLGJO-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CS2)C=O)N=C1
Canonical SMILES C1=CC2=C(C(=CS2)C=O)N=C1

Introduction

Thieno[3,2-b]pyridine-3-carbaldehyde is a synthetic organic compound that belongs to the thienopyridine class of heterocyclic compounds. It is characterized by a fused ring system consisting of a thiophene and a pyridine ring, with an aldehyde functional group attached at the 3-position of the pyridine ring. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential applications as a building block for more complex molecules.

Synthesis and Preparation

The synthesis of thieno[3,2-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from simpler heterocyclic precursors. While specific synthesis protocols for this compound are not widely detailed in the literature, general methods for synthesizing thienopyridines involve condensation reactions between thiophene derivatives and pyridine precursors, often under basic conditions.

Biological Activity

While direct biological activity data for thieno[3,2-b]pyridine-3-carbaldehyde is scarce, its structural analogs have shown promise in various therapeutic areas. For instance, thieno[2,3-b]pyridine derivatives have been explored for their antitubercular activity . The presence of an aldehyde group in thieno[3,2-b]pyridine-3-carbaldehyde suggests potential for forming Schiff bases or other derivatives with biological activity.

Comparison with Related Compounds

CompoundMolecular FormulaCAS NumberBiological Activity/Use
Thieno[3,2-b]pyridine-3-carbaldehydeC8H5NOS1369237-95-5Potential building block for pharmaceuticals
5-Chlorothieno[3,2-b]pyridine-3-carbaldehydeC8H4ClNOS152420-81-0Chlorinated analog with potential for enhanced reactivity
Thieno[2,3-b]pyridine-2-carbaldehydeC8H5NOS53174-98-4Explored in antitubercular drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator